2-((4-Chlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-methyl-6-(trifluoromethyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2OS/c1-19-11(20)6-10(13(15,16)17)18-12(19)21-7-8-2-4-9(14)5-3-8/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZMZXBQYPELDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N=C1SCC2=CC=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Chlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multiple steps, starting with the preparation of the pyrimidinone core. One common approach is to start with a suitable pyrimidinone precursor, which is then subjected to chlorination and trifluoromethylation reactions. The chlorobenzyl sulfanyl group is introduced through a sulfanylating agent, such as thiophenol, under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents are carefully selected to optimize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to derivatives with varied biological activities.
Scientific Research Applications
2-((4-Chlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a chemical compound with a unique structure, featuring a pyrimidinone ring substituted with a chlorobenzyl sulfanyl group and a trifluoromethyl group. This compound has a molecular weight of 334.74 and the molecular formula .
Scientific Research Applications
This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry.
Chemistry
- It serves as an intermediate for synthesizing more complex molecules.
Biology
- It is used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of action of similar compounds.
Medicine
- It has potential applications in the development of new pharmaceuticals due to its ability to modulate biological pathways, making it a candidate for drug discovery and development.
Industry
- It is used in the production of agrochemicals, dyes, and other specialty chemicals because its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 2-((4-Chlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to receptors, while the chlorobenzyl sulfanyl group contributes to its overall reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to downstream effects in biological pathways.
Comparison with Similar Compounds
Research Findings and Implications
- Crystallography : The target compound’s crystal structure reveals perpendicular alignment of the 4-chlorobenzyl and CF₃-substituted rings, favoring π-π stacking in enzyme active sites .
- Biological Efficacy : Compared to the 3-chlorobenzyl analog (), the target compound shows superior enzyme inhibition due to optimal halogen positioning .
- Limitations : Analogs with bulky substituents (e.g., propyl in ) face solubility challenges, limiting in vivo applications .
Biological Activity
2-((4-Chlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential applications based on diverse sources.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C13H10ClF3N2OS
- Molecular Weight : Approximately 334.74 g/mol
The structural features include:
- A pyrimidinone core, which is a six-membered aromatic ring containing nitrogen atoms.
- A trifluoromethyl group that enhances lipophilicity and potential receptor binding.
- A chlorobenzyl sulfanyl moiety that contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group is known to enhance binding affinity to various receptors, while the chlorobenzyl sulfanyl group plays a crucial role in enzyme inhibition and receptor modulation.
Enzyme Inhibition and Receptor Binding
Research indicates that this compound can inhibit specific enzymes involved in disease pathways, making it a candidate for therapeutic applications against conditions such as cancer and viral infections. For instance, studies have shown that similar compounds exhibit significant antiviral properties, with some demonstrating cytotoxic effects against cancer cell lines .
Case Studies and Research Findings
- Antiviral Activity : In vitro studies have demonstrated that compounds structurally related to this compound can inhibit viral replication, showing promise as antiviral agents against influenza and herpes simplex viruses .
- Cytotoxicity : The compound has been tested for cytotoxic effects on various cancer cell lines. Results indicate that it can induce apoptosis in certain types of cancer cells without significant toxicity to normal cells, highlighting its potential as an anticancer agent .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound may possess favorable absorption and distribution properties, which are critical for its efficacy as a therapeutic agent .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of the Pyrimidinone Core : Starting with a suitable pyrimidinone precursor.
- Chlorination and Trifluoromethylation : Introducing the trifluoromethyl group through specific reagents.
- Sulfanylation : Adding the chlorobenzyl sulfanyl group using thiophenol under controlled conditions.
These steps ensure high yield and purity while minimizing by-products.
Applications in Medicinal Chemistry
Given its unique structural properties, this compound serves as an intermediate for synthesizing more complex pharmaceutical agents. Its ability to modulate biological pathways positions it as a lead compound for drug discovery aimed at treating various diseases, particularly those involving viral infections and cancer .
Summary Table of Biological Activities
Q & A
Q. What synthetic methodologies are reported for 2-((4-Chlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone, and how are structural features validated?
The compound is synthesized via condensation reactions involving a pyrimidinone core functionalized with a 4-chlorobenzyl thioether and trifluoromethyl group. A typical protocol involves heating intermediates in ethanol under reflux, followed by solvent removal, aqueous workup, and crystallization . Structural validation employs 1H/13C NMR for functional group confirmation and X-ray crystallography for absolute configuration. For example, asymmetric units often contain three independent molecules with similar conformations, confirmed by dihedral angle analysis (chlorobenzene vs. pyrimidine ring: 80–88°, CF3-benzene vs. pyrimidine: 12–23°) . Refinement uses SHELXL97 for small-molecule crystallography, with twin correction applied for non-merohedral twinning (minor component ~47%) .
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and substituent orientation?
- NMR spectroscopy : 1H NMR confirms the presence of methyl (δ ~2.5 ppm), trifluoromethyl (δ ~120 ppm in 13C), and aromatic protons (δ ~7.2–7.8 ppm).
- X-ray diffraction : Resolves spatial arrangements, such as the orthogonal orientation of chlorobenzyl and CF3-benzene rings relative to the pyrimidinone core .
- Mass spectrometry : Validates molecular weight (e.g., m/z 476.94 for C23H20ClF3N4S) .
Q. How is the compound’s stability assessed under experimental storage conditions?
Stability is evaluated via accelerated degradation studies under varying pH, temperature, and light exposure. Solid-state stability is monitored using differential scanning calorimetry (DSC) to detect polymorphic transitions and HPLC to quantify degradation products. Crystal packing analysis (e.g., hydrogen-bonded networks) further informs shelf-life predictions .
Advanced Research Questions
Q. How do intermolecular interactions in the crystal lattice influence its physicochemical properties?
The crystal structure exhibits N–H⋯N(cyano) hydrogen bonds and 12-membered {⋯HNC3N}2 synthons, forming 1D polymeric chains. These interactions enhance thermal stability and reduce solubility in apolar solvents. Weak van der Waals forces between CF3 groups and chlorobenzyl moieties contribute to dense packing (density ~1.5 g/cm³) . Twin refinement protocols (e.g., using SHELXL ) are critical for resolving lattice distortions caused by non-merohedral twinning .
Q. What computational strategies are employed to model its bioactivity, particularly enzyme inhibition?
- Docking studies : The trifluoromethyl group’s electronegativity and lipophilicity are modeled to predict binding to hydrophobic enzyme pockets (e.g., DNA synthesis enzymes).
- QSAR models : Correlate substituent effects (e.g., 4-chlorobenzyl vs. 3-CF3-anilino) with inhibitory potency .
- MD simulations : Assess conformational flexibility of the pyrimidinone ring under physiological conditions .
Q. How are contradictions in crystallographic data (e.g., twinning, disorder) resolved during refinement?
For non-merohedral twins, HKLF5 format in SHELXL is used to deconvolute overlapping reflections. Disorder in flexible groups (e.g., 2-methylpropyl) is modeled with split atoms and restrained isotropic displacement parameters. R-factors (<0.06 for R1) and residual electron density maps (<0.5 eÅ⁻³) validate refinement quality .
Q. What role does the trifluoromethyl group play in modulating metabolic stability in biological assays?
The CF3 group enhances metabolic resistance by reducing cytochrome P450-mediated oxidation. Comparative studies with non-fluorinated analogs show prolonged half-life (t1/2 >12 hrs vs. ~2 hrs) in hepatic microsomes. This is attributed to steric hindrance and increased C–F bond strength .
Q. How are synthetic byproducts or regioisomers characterized and separated?
- HPLC-MS : Identifies regioisomers (e.g., alternative benzyl-thioether positions) via retention time and fragmentation patterns.
- Crystallographic screening : Differentiates polymorphs or solvates using PXRD and SC-XRD .
- Column chromatography : Silica gel with gradient elution (hexane/EtOAc) isolates byproducts like unreacted anilino intermediates .
Methodological Notes
- Crystallography : Use SHELX for structure solution/refinement; apply TWIN/BASF commands for twinned data .
- NMR assignments : Prioritize COSY and HSQC for proton-carbon connectivity in congested aromatic regions .
- Bioactivity assays : Include negative controls (e.g., pyrimidinone core without substituents) to isolate substituent-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
